molecular formula C11H12N4 B11071077 N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B11071077
M. Wt: 200.24 g/mol
InChI Key: PNBHHIDFFFAMNJ-UHFFFAOYSA-N
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Description

N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine is an organic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine typically involves the reaction of 2-(2-pyridyl)ethylamine with 4-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)ethylamine: A simpler analogue with only the pyridine ring.

    N-(Pyridin-2-yl)benzamide: Contains a benzamide group instead of the pyrimidine ring.

    2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine: Features two pyridine rings.

Uniqueness

N-[2-(2-Pyridyl)ethyl]-N-(4-pyrimidinyl)amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H12N4/c1-2-6-13-10(3-1)4-8-14-11-5-7-12-9-15-11/h1-3,5-7,9H,4,8H2,(H,12,14,15)

InChI Key

PNBHHIDFFFAMNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=NC=NC=C2

Origin of Product

United States

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